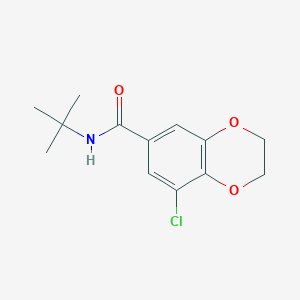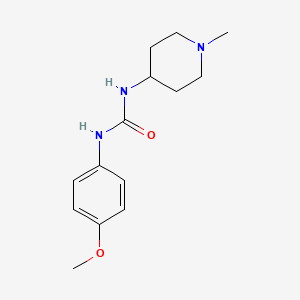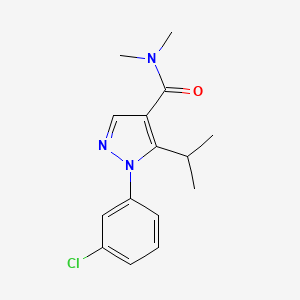![molecular formula C13H14N2O2 B7537395 N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
N-[2-(dimethylamino)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)phenyl]furan-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a small molecule that can easily penetrate cell membranes and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
N-[2-(dimethylamino)phenyl]furan-2-carboxamide's mechanism of action is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification pathways. N-[2-(dimethylamino)phenyl]furan-2-carboxamide has been found to activate Nrf2 and increase the expression of antioxidant enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)phenyl]furan-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. N-[2-(dimethylamino)phenyl]furan-2-carboxamide has also been found to modulate the immune system by promoting the differentiation of regulatory T cells and reducing the activation of pro-inflammatory immune cells. Additionally, N-[2-(dimethylamino)phenyl]furan-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[2-(dimethylamino)phenyl]furan-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. N-[2-(dimethylamino)phenyl]furan-2-carboxamide is also stable and can be easily synthesized in large quantities. However, N-[2-(dimethylamino)phenyl]furan-2-carboxamide has some limitations for use in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, N-[2-(dimethylamino)phenyl]furan-2-carboxamide can have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[2-(dimethylamino)phenyl]furan-2-carboxamide. One area of interest is the development of new N-[2-(dimethylamino)phenyl]furan-2-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the identification of new therapeutic applications for N-[2-(dimethylamino)phenyl]furan-2-carboxamide, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand N-[2-(dimethylamino)phenyl]furan-2-carboxamide's mechanism of action and its effects on different cell types and tissues.
Synthesis Methods
N-[2-(dimethylamino)phenyl]furan-2-carboxamide can be synthesized through a multistep process. The first step involves the preparation of 2-nitrobenzaldehyde, which is then reduced to 2-aminobenzaldehyde. The next step involves the synthesis of furan-2-carboxylic acid, which is then coupled with 2-aminobenzaldehyde to form N-[2-(dimethylamino)phenyl]furan-2-carboxamide. This synthesis method has been optimized to produce high yields of N-[2-(dimethylamino)phenyl]furan-2-carboxamide with excellent purity.
Scientific Research Applications
N-[2-(dimethylamino)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunomodulatory, and neuroprotective effects. N-[2-(dimethylamino)phenyl]furan-2-carboxamide has been used as a treatment for multiple sclerosis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
N-[2-(dimethylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)11-7-4-3-6-10(11)14-13(16)12-8-5-9-17-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBVSQJLPCFTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)

![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)



![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)

![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)

![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)

![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)